Product packaging for Pedunculagin(Cat. No.:CAS No. 7045-42-3)

Pedunculagin

Cat. No.: B3056322
CAS No.: 7045-42-3
M. Wt: 784.5 g/mol
InChI Key: IYMHVUYNBVWXKH-HUMDKZJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pedunculagin (CAS 113866-64-1) is a biologically active ellagitannin with a molecular formula of C34H24O22 and a molar mass of 784.54 g/mol . Its chemical structure is defined by two hexahydroxydiphenoyl (HHDP) units esterified to a central glucose core . This compound is widely present in the plant kingdom, with notable sources including various species of the Rosaceae family, raspberries, blackberries, walnuts (Juglans regia), pomegranate (Punica granatum), and the leaves of Quercus mongolica . This compound has demonstrated significant research value due to its diverse biological activities. In vitro studies highlight its potent anti-inflammatory properties, showing an ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and IL-8 . Furthermore, it exhibits promising activity in dermatological research, functioning as a potent inhibitor of 5α-reductase type 1, which may reduce the conversion of testosterone to dihydrotestosterone (DHT), a key factor in the pathogenesis of acne vulgaris . Its mechanism of action also extends to inhibiting protease-activated receptor 2 pathways and carbonic anhydrase, suggesting a multi-targeted bioactivity profile . While its effects are well-established in vitro, advanced in vivo and clinical models are needed to fully elucidate its molecular mechanisms and therapeutic potential . Following oral ingestion, this compound is metabolized by the gut microbiota into postbiotic metabolites known as urolithins, which may contribute to its systemic health-promoting effects . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H24O22 B3056322 Pedunculagin CAS No. 7045-42-3

Properties

CAS No.

7045-42-3

Molecular Formula

C34H24O22

Molecular Weight

784.5 g/mol

IUPAC Name

(1R,2S,19R,20S,22R)-7,8,9,12,13,14,20,28,29,30,33,34,35-tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone

InChI

InChI=1S/C34H24O22/c35-10-1-6-15(23(43)19(10)39)16-7(2-11(36)20(40)24(16)44)31(48)54-27-14(5-52-30(6)47)53-34(51)29-28(27)55-32(49)8-3-12(37)21(41)25(45)17(8)18-9(33(50)56-29)4-13(38)22(42)26(18)46/h1-4,14,27-29,34-46,51H,5H2/t14-,27-,28+,29-,34+/m1/s1

InChI Key

IYMHVUYNBVWXKH-HUMDKZJCSA-N

SMILES

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H]([C@H](O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Botanical Distribution of Pedunculagin

Plant Species as Sources of Pedunculagin

The following subsections detail the specific plant species known to contain this compound, based on phytochemical research and constituent analyses.

The common walnut (Juglans regia) is a significant dietary source of ellagitannins, with this compound being one of the most prevalent. doaj.orgresearchgate.netmdpi.com It is found in high concentrations, particularly in the pellicle, the thin skin covering the kernel. researchgate.net Research on the tannin profile of walnuts has consistently identified this compound alongside other key ellagitannins.

Detailed phytochemical investigations of the walnut pellicle have led to the isolation and identification of several tannins. The butanol fraction of walnut pellicle extract, which shows the strongest antioxidant activity, has been found to contain the highest content of this compound. researchgate.net

Key Ellagitannins Identified in Juglans regia

Compound Presence in Walnut
This compound Prevalent doaj.orgresearchgate.netmdpi.comresearchgate.net
Glansreginin A Prevalent doaj.orgresearchgate.net
Casuarictin (B1680760) Prevalent doaj.orgresearchgate.net
2,3-hexahydroxydiphenoylglucose Identified researchgate.net

Pomegranate (Punica granatum) is another well-documented source of this compound. wikipedia.orgmdedge.com This compound is one of the hydrolyzable tannins found in the fruit, particularly in the pericarp (peel). wikipedia.orgresearchgate.net Analysis of various parts of the pomegranate fruit reveals a complex mixture of polyphenols, with ellagitannins like Punicalagin (B30970) being predominant. researchgate.net

Studies comparing different pomegranate cultivars have shown that this compound-based compounds are highly correlated with the bioactivity of the fruit's extracts. nih.gov HPLC-PDA-ESI/MS analysis has been used to identify and quantify the phenolic compounds in pomegranate, confirming the presence of this compound I (a bis-HHDP-hexoside). researchgate.netresearchgate.net

Major Phenolic Compounds in Punica granatum

Compound Class Specific Compounds Identified Location in Fruit
Ellagitannins Punicalagin (α and β), this compound I, Ellagic acid Peel, Mesocarp, Juice researchgate.netmdpi.com
Flavonoids Flavonols, Flavones, Catechins Peel nih.gov

Research on the bark of Quercus petraea (sessile oak) has led to the isolation of this compound along with other ellagitannins and flavano-ellagitannins. bohrium.com While species like Quercus robur (pedunculate oak) and Quercus petraea share many common tannins, some compounds can be specific to each species. nih.gov

Prominent Tannins in Quercus Species

Compound Type Found in Species
This compound Ellagitannin Quercus spp. wikipedia.orgbohrium.com
Castalagin Ellagitannin Quercus spp. wikipedia.orgbohrium.com
Vescalagin Ellagitannin Quercus spp. wikipedia.orgbohrium.com
Grandinin Ellagitannin Quercus spp. wikipedia.org
Roburins A-E Ellagitannin Quercus spp. wikipedia.org

Species within the Rubus genus, which includes raspberries, blackberries, and cloudberries, are rich sources of ellagitannins, including this compound. nih.govpensoft.net The presence of this compound has been confirmed in species such as the red raspberry (Rubus idaeus) and the cloudberry (Rubus chamaemorus). mdedge.comnih.gov

In a hydroalcoholic extract of Rubus sanctus (holy bramble), this compound (identified as bis-2,3,4,6-HHDP-glucose) was isolated along with other ellagitannins. pensoft.net The phytochemical profile of Rubus species is characterized by a variety of polyphenols, flavonoids, and anthocyanins, which contribute to their noted health benefits. nih.govcabidigitallibrary.org

Identified Compounds in Rubus Species

Species Compound(s) Reference
Rubus idaeus (Red Raspberry) This compound mdedge.comnih.gov
Rubus chamaemorus (Cloudberry) This compound mdedge.comnih.gov

This compound has been identified in the Manchurian alder (Alnus hirsuta) and related species within the Alnus genus. wikipedia.orgmdedge.com It is a known constituent of Alnus hirsuta var. microphylla and Alnus sieboldiana. wikipedia.org The genus Alnus is characterized by the presence of various secondary metabolites, including diarylheptanoids, flavonoids, terpenoids, and tannins. phcogrev.comresearchgate.net

Phytochemical investigations have revealed that dimeric ellagitannins found in some Alnus species are composed of this compound and strictinin (B1215818) units. nih.gov This highlights the role of this compound as a building block for more complex tannin structures in these plants.

Species of Alnus Containing this compound

Species Common Name Reference
Alnus hirsuta Manchurian Alder wikipedia.orgmdedge.comphcogrev.com
Alnus sieboldiana Siebold's Alder wikipedia.org

Pimenta dioica, commonly known as allspice, is another botanical source of this compound. mdedge.comthe-hospitalist.org The compound has been identified in the leaves of the plant. nih.gov Studies on the phytoconstituents of allspice have revealed a range of bioactive compounds, including tannins and phenols. researchgate.netajbls.com Research has noted that this compound is among the most cytotoxic compounds found in the plant against certain cancer cells. the-hospitalist.orgresearchgate.net

Table of Mentioned Compounds

Compound Name
Acutissimin A
Acutissimin B
Anthocyanins
Casuarictin
Castalagin
Catechins
Cyanidin
Delphinidin
Ellagic acid
Flavones
Flavonols
Gallate
Glansreginin A
Grandinin
This compound
This compound I
Pelargonidin
Punicalagin
Roburins A-E
Strictinin
2,3,4,6-tetragalloylglucose
2,3-hexahydroxydiphenoylglucose

Emblica officinalis (Indian Gooseberry) and Phyllanthus emblica Analysis

Phyllanthus emblica, also known as Emblica officinalis or Indian gooseberry, is a significant source of hydrolysable tannins. nih.govijpsjournal.com The fruit of this plant, commonly referred to as amla, is recognized for its high concentration of ellagitannins, which contribute to its characteristic bitter taste. researchgate.netresearchgate.net Among these, this compound is a key constituent. ijpsjournal.comresearchgate.net

Analysis of the fruit has identified several prominent tannoids, with this compound accounting for approximately 14% of the total ellagitannin content. researchgate.netresearchgate.net Other related compounds found alongside it include emblicanin A (37%), emblicanin B (33%), and punigluconin (B12764261) (12%). researchgate.netresearchgate.net In addition to the fruit, the leaves and bark of P. emblica are also rich in tannins, though specific quantification of this compound in these organs is less commonly detailed. nih.govijpsjournal.com

Plinia cauliflora Seed Extracts

This compound has been successfully isolated from the seeds of Plinia cauliflora, the Brazilian grapetree, commonly known as jaboticaba. tandfonline.comtandfonline.comnih.gov Research has focused on extracts from the seeds to investigate the biological activities of the compound. tandfonline.comresearchgate.net The presence of this compound in P. cauliflora seeds highlights the compound's distribution within the Myrtaceae family. tandfonline.comstuartxchange.com

Camellia japonica (Japanese Camellia) Leaf Constituents

The leaves of Camellia japonica (Theaceae family) have been found to contain a variety of polyphenols, with this compound being a principal component, particularly in the early stages of leaf development. researchgate.net Studies involving the systematic separation of chemical constituents from C. japonica leaves have successfully isolated and identified this compound among other tannins and flavonoids. The concentration of this compound is notably higher in the youngest leaves, indicating a dynamic change in the plant's chemical profile as it matures. researchgate.net

Other Documented Plant Sources and Ethnopharmacological Relevance

This compound is widely distributed throughout the plant kingdom. nih.govnih.gov It is commonly found in plants belonging to the Rosaceae family, such as raspberries (Rubus idaeus), cloudberries (Rubus chamaemorus), and species of Agrimonia and Geum. nih.gov Other significant sources include the common walnut (Juglans regia) and various species of Eucalyptus. nih.govexplorationpub.com

The ethnopharmacological relevance of these plants is often linked to their high tannin content. For instance, plants containing this compound have been used in traditional medicine for various purposes. Camellia japonica has been traditionally used to treat different forms of bleeding. The fruit of Punica granatum (pomegranate), which contains this compound in its bark and pericarp, has been used in traditional remedies for a wide range of ailments, including microbial infections and diarrhea. nih.gov Similarly, Eucalyptus species are traditionally used for treating respiratory conditions. explorationpub.com The presence of this compound and other tannins in these plants likely contributes to their historically recognized therapeutic effects. nih.govexplorationpub.com

Table 1: Documented Plant Sources of this compound

Family Genus/Species Common Name
Betulaceae Alnus glutinosa Black Alder
Euphorbiaceae Phyllanthus emblica Indian Gooseberry
Fagaceae Castanopsis fissa
Juglandaceae Juglans regia Common Walnut
Myrtaceae Acca sellowiana Feijoa
Myrtaceae Eucalyptus spp. Eucalyptus
Myrtaceae Plinia cauliflora Jaboticaba
Myrtaceae Syzygium aromaticum Clove
Rosaceae Agrimonia pilosa Hairy Agrimony
Rosaceae Fragaria spp. Strawberry
Rosaceae Geum urbanum Wood Avens
Rosaceae Rubus chamaemorus Cloudberry
Rosaceae Rubus idaeus Raspberry
Theaceae Camellia japonica Japanese Camellia

This table is not exhaustive but lists some of the well-documented sources. nih.govresearchgate.net

Quantitative Distribution across Plant Organs and Developmental Stages

Concentration Variations in Leaves, Fruits, Seeds, and Barks

The concentration of this compound varies significantly among different parts of a plant. For example, in Phyllanthus emblica, the fruit is a particularly rich source, containing about 14% this compound within its ellagitannin fraction. researchgate.netresearchgate.net The leaves and bark of this species are also high in tannins, although specific percentages for this compound are not as well-documented. ijpsjournal.com In Punica granatum, this compound is found in the bark and the pericarp (peel) of the fruit. nih.gov The seeds of Plinia cauliflora are another specific organ identified as a source for isolating this compound. tandfonline.com In Camellia japonica, the leaves are the primary location of this compound accumulation. researchgate.net

Influence of Plant Maturation and Environmental Factors on this compound Content

The biosynthesis and accumulation of this compound are dynamic processes influenced by both developmental and environmental factors. researchgate.netmdpi.com

Research on Camellia japonica provides a clear example of the effect of maturation; this compound is the major polyphenol in the youngest leaves, and its concentration decreases as the leaves mature. researchgate.net This suggests that the compound may play a role in the defense of young, vulnerable tissues before being metabolized or converted into other compounds as the leaf ages. researchgate.net

Environmental conditions are also known to significantly impact the phenolic content of plants. mdpi.comnih.gov Factors such as temperature, solar irradiation, altitude, and soil composition can alter the synthesis of secondary metabolites like tannins. mdpi.comnih.gov For instance, higher levels of solar radiation have been shown to stimulate the accumulation of certain phenolics in hazelnut kernels. mdpi.com While specific studies extensively detailing the direct correlation between these environmental factors and this compound content are limited, the general principles of phytochemistry suggest that its concentration in a given plant can vary depending on its growing conditions. mdpi.comnih.gov Stressors such as UV radiation, extreme temperatures, or pathogen attack can trigger increased production of phenolic compounds as a defense mechanism. mdpi.com

Taxonomic and Ecological Distribution Patterns of this compound

The distribution of this compound spans across numerous plant families, with a notable prevalence in the clade Rosidae. wikipedia.org Its occurrence has been well-documented in families such as Rosaceae, Juglandaceae, Lythraceae, Betulaceae, Fagaceae, Myrtaceae, and Phyllanthaceae. nih.govwikipedia.org

Taxonomic Distribution:

This compound has been identified in a variety of plant species within these families. For instance, in the Rosaceae family, it is found in berries of the Rubus genus, such as raspberries (Rubus idaeus) and cloudberries (Rubus chamaemorus). nih.gov The Juglandaceae family, particularly the common walnut (Juglans regia), is another significant source of this compound. nih.govresearchgate.net In the Lythraceae family, this compound is present in the pericarp of pomegranates (Punica granatum). wikipedia.org

The Betulaceae family, which includes alders and birches, also features species containing this compound. wikipedia.orgnativeplanttrust.org It has been isolated from the Manchurian alder (Alnus hirsuta var. microphylla) and Alnus sieboldiana. wikipedia.org Furthermore, this compound is a major ellagitannin found in the wood of oak trees (Quercus species) belonging to the Fagaceae family. wikipedia.orgwikipedia.org Other plant species reported to contain this compound include the Indian gooseberry (Phyllanthus emblica) from the Phyllanthaceae family and various species within the Myrtaceae family. wikipedia.orgnih.gov

The following interactive data table provides a detailed overview of the botanical distribution of this compound:

Ecological Distribution Patterns:

The wide distribution of this compound across diverse plant taxa suggests significant ecological roles, primarily related to defense mechanisms. Tannins, in general, are known to be an essential part of a plant's defense system against a variety of biotic and abiotic stressors. mdpi.com The antimicrobial and anti-inflammatory properties attributed to this compound are indicative of its function in protecting plants from pathogenic microorganisms. mdpi.comthe-hospitalist.org

The production and concentration of secondary metabolites like this compound can be influenced by various environmental factors. These factors include light intensity, temperature, water availability, and soil composition. edu.krdnih.govactascientific.com For example, studies on walnut green husks have shown that the content of phenolic compounds, including ellagitannins like this compound, can vary depending on the geographical and climatic conditions of their habitat. researchgate.net This variability suggests that the synthesis of this compound may be upregulated in response to environmental stresses, enhancing the plant's resilience.

While the role of many tannins in deterring herbivores is well-established, specific studies focusing on the direct effects of this compound on herbivory are limited. mdpi.com However, the general astringent properties of tannins, which can bind to proteins and interfere with digestion, suggest that this compound likely contributes to the defense of plants against herbivores.

Furthermore, the release of secondary metabolites into the soil can affect the growth of neighboring plants, a phenomenon known as allelopathy. researchgate.net While the allelopathic potential of this compound has not been extensively studied, its presence in high concentrations in certain plant tissues, such as the wood and bark of oaks, suggests a possible role in influencing the surrounding soil environment and inhibiting the growth of competing plant species. wikipedia.org Further research is needed to fully elucidate the specific ecological functions of this compound and the environmental triggers that modulate its production in plants.

Biosynthesis and Metabolic Transformations of Pedunculagin

Plant Biosynthesis Pathways of Pedunculagin

The biosynthesis of this compound is intricately linked to the plant's primary metabolism, drawing precursors from the shikimate pathway and involving complex enzymatic modifications.

Shikimate Pathway and Galloylglucose Precursors

The synthesis of phenolic compounds in plants, including the precursors for ellagitannins, originates from the shikimate pathway. nih.govlongdom.orgslideshare.net This pathway converts central metabolites like phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4-P) into chorismate, a key branch point intermediate. longdom.orgslideshare.net Chorismate serves as the precursor for aromatic amino acids (phenylalanine, tyrosine, tryptophan) and also for gallic acid. nih.govlongdom.org Gallic acid is then esterified with glucose to form β-glucogallin (1-O-galloyl-β-D-glucose). nih.gov Through a series of subsequent galloylation steps, β-glucogallin is converted into 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), which is recognized as a primary precursor for the formation of ellagitannins. nih.govmdpi.com

Oxidative Coupling of Galloyl Groups to Hexahydroxydiphenoyl (HHDP) Units

A defining characteristic of ellagitannins is the presence of hexahydroxydiphenoyl (HHDP) units, which are formed through the oxidative coupling of galloyl groups. mdpi.com This process involves the formation of a biaryl bond between two galloyl moieties. nih.govresearchgate.net Research suggests that the initial step in this coupling likely involves the formation of a dehydrohexahydroxydiphenoyl (DHHDP) ester, which may then be reduced to the HHDP ester. researchgate.net The specific regiochemistry of this coupling, typically occurring at positions 2,3- or 4,6- of the glucose core, is critical for the stereochemistry of the resulting HHDP units. researchgate.networldscientific.comresearchgate.netresearchgate.netacs.org

Enzymatic Steps and Hypothetical Intermediates (e.g., Tellimagrandin I, Tellimagrandin II, Casuarictin)

The biosynthesis of this compound is thought to proceed through a series of enzymatic transformations starting from PGG. utu.finih.gov The initial ellagitannin formed is generally considered to be tellimagrandin II, resulting from the oxidative coupling of galloyl groups at the 4- and 6-positions of PGG. utu.finih.govresearchgate.net Subsequently, tellimagrandin II is proposed to be converted into casuarictin (B1680760) through further dehydrogenation reactions. utu.firesearchgate.net this compound can then be formed via the dehydrogenation of tellimagrandin I, which is derived from tellimagrandin II by the removal of a gallate group from the anomeric center. utu.fi Alternatively, this compound's formation can be envisioned through a subsequent 2,3-HHDP coupling following the initial 4,6-galloyl coupling. researchgate.net The enzymatic removal of the 1-O-galloyl group from the glucose core is a necessary step for the synthesis of compounds like tellimagrandin I and this compound, although the specific enzyme responsible for this degalloylation remains unidentified. nih.gov

Interconnections within Ellagitannin Biosynthesis Networks

This compound occupies a central position within the broader ellagitannin biosynthetic network. nih.gov Its structure, featuring two HHDP units linked to glucose, makes it a foundational substrate for the synthesis of more complex ellagitannins. nih.gov The diversity observed in ellagitannins arises from the numerous possible combinations and permutations of oxidative couplings involving galloyl and HHDP units, with this compound serving as a key intermediate in many of these pathways. utu.fi

Table 1: Proposed Biosynthetic Pathway of this compound

StagePrecursor/IntermediateKey TransformationProduct/IntermediateReference(s)
1Gallic AcidGalloylation of Glucoseβ-glucogallin (1-O-galloyl-β-D-glucose) nih.gov
2β-glucogallinFurther Galloylation1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) nih.govmdpi.com
3PGGOxidative coupling of 4,6-O-galloyl groupsTellimagrandin II (with 4,6-HHDP group) utu.finih.govresearchgate.net
4Tellimagrandin IIFurther dehydrogenation/modificationCasuarictin utu.firesearchgate.net
5Tellimagrandin I (derived from Tellimagrandin II degalloylation)DehydrogenationThis compound utu.fi
5aPGG (alternative path)2,3-HHDP coupling after 4,6-galloyl couplingThis compound researchgate.net

Note: The precise enzymatic mechanisms and the exact sequence of steps following tellimagrandin II are still areas of active research and proposed.

Biological Metabolism and Degradation Pathways

In biological systems, particularly within the gastrointestinal tract, this compound undergoes significant metabolic transformations.

Hydrolytic Degradation to Ellagic Acid and Other Phenolics

Ellagitannins, including this compound, are generally not absorbed intact in the upper gastrointestinal tract due to their large molecular size and complex structure. nih.govresearchgate.nettandfonline.commdpi.com Instead, they are subjected to hydrolysis, primarily mediated by host enzymes and the gut microbiota. nih.govtandfonline.commdpi.com In the acidic environment of the stomach and the slightly alkaline conditions of the small intestine, this compound is broken down into hexahydroxydiphenic acid (HHDP acid). nih.govtandfonline.comacs.org This HHDP acid then undergoes spontaneous lactonization, a ring-closing reaction, to form ellagic acid (EA). nih.govtandfonline.commdpi.comacs.orgmdpi.com Ellagic acid is a major metabolite of this compound and serves as a substrate for further microbial biotransformation into compounds such as urolithins. researchgate.nettandfonline.commdpi.comacs.org The extensive metabolism within the digestive system means that intact ellagitannins are rarely detected in systemic circulation. nih.gov

Gut Microbiota-Mediated Biotransformation to Urolithins

Upon oral ingestion, this compound, like other ellagitannins, undergoes significant transformations primarily mediated by the complex ecosystem of the human gut microbiota. These microorganisms play a pivotal role in breaking down the large, complex structure of this compound into smaller, more bioavailable compounds, notably a group of phenolic metabolites known as urolithins.

The initial step in this process involves the hydrolysis of this compound. In the acidic environment of the stomach, ellagitannins are hydrolyzed, leading to the formation of hexahydroxydiphenoyl (HHDP) acid, which then spontaneously lactonizes to form ellagic acid (EA) mdpi.comresearchgate.netnih.govnih.gov. Ellagic acid serves as the primary substrate for subsequent microbial metabolism in the colon researchgate.net.

The gut microbiota possesses a diverse array of enzymes, such as tannases, capable of cleaving the ester bonds within ellagitannins and ellagic acid nih.govnih.govacs.org. This microbial biotransformation is a multi-step process that involves lactone ring cleavage, decarboxylation, and dehydroxylation reactions mdpi.comnih.gov. The pathway typically begins with the conversion of ellagic acid into more hydroxylated urolithin intermediates, such as Urolithin M-5 (pentahydroxy-urolithin) and Urolithin M-6 (tetrahydroxy-urolithin) nih.govresearchgate.net. These intermediates are then sequentially converted into Urolithin C (trihydroxy-urolithin), followed by the formation of dihydroxy-urolithins like Urolithin A and Iso-urolithin A, and finally Urolithin B (monohydroxy-urolithin) mdpi.comnih.govresearchgate.net.

The efficiency and specific profile of urolithin production can vary significantly among individuals due to differences in their gut microbiota composition, leading to distinct "urolithin metabotypes" nih.govresearchgate.net. Specific bacterial species, such as Gordonibacter urolithinfaciens and Gordonibacter pamelaeae, have been identified as key players in this biotransformation process acs.org.

Table 1: Gut Microbiota-Mediated Biotransformation of this compound to Urolithins

Precursor/IntermediateKey Metabolite/ProductTransformation ProcessPrimary Site of ActionKey Microorganisms/Enzymes Involved
This compoundEllagic Acid (EA)Hydrolysis of ester bonds, formation of HHDP acid, spontaneous lactonization to EAStomach, Small IntestineHost enzymes, low pH
Ellagic Acid (EA)Urolithin M-5Microbial metabolism (lactone ring cleavage, decarboxylation, dehydroxylation)Colon/Large IntestineGut microbiota (e.g., tannases)
Urolithin M-5Urolithin M-6Further microbial metabolismColon/Large IntestineGut microbiota
Urolithin M-6Urolithin CFurther microbial metabolismColon/Large IntestineGut microbiota
Urolithin CUrolithin AFurther microbial metabolismColon/Large IntestineGut microbiota
Urolithin AUrolithin BFurther microbial metabolism (gradual detachment of hydroxyl groups)Colon/Large IntestineGut microbiota
Ellagic Acid (EA)Urolithin DMicrobial metabolism (formation of tetrahydroxydibenzopyranone)Colon/Large IntestineGut microbiota
Urolithin DUrolithin CMicrobial metabolism (detachment of hydroxyl groups)Colon/Large IntestineGut microbiota

In Vitro Enzymatic Oxidation and Metabolite Identification

The enzymatic oxidation of this compound has been investigated to understand its potential degradation pathways and the formation of novel metabolites. Studies have shown that this compound is not directly oxidized by treatment with common oxidative enzymes in isolation researchgate.netresearchmap.jp. However, the presence of other phenolic compounds, such as (+)-catechin, can facilitate enzymatic reactions involving this compound researchgate.netresearchmap.jp.

In such in vitro conditions, when this compound is incubated with oxidative enzymes and (+)-catechin, the pyrogallol (B1678534) rings within the 4,6-hexahydroxydiphenoyl group of this compound undergo oxidative cleavage researchgate.netresearchmap.jp. This process yields products such as 2H-2-oxo-pyran-6-carboxylic acid researchgate.netresearchmap.jp. Furthermore, research has identified other in vitro oxidation products of this compound, including two compounds conjugated with flavan-3-ol (B1228485), and a novel metabolite named camelliatannin I researchgate.net. These findings highlight that enzymatic transformations can alter the structure of this compound, potentially leading to different biological activities.

Table 2: In Vitro Enzymatic Oxidation Products of this compound

SubstrateReaction ConditionsIdentified Products
This compoundOxidative enzymes + (+)-Catechin2H-2-oxo-pyran-6-carboxylic acid
This compoundOxidative enzymes + (+)-CatechinTwo this compound oxidation products conjugated with flavan-3-ol
This compoundOxidative enzymes + (+)-CatechinCamelliatannin I

Degradation Processes within Plant Organisms

Within plant organisms, this compound is synthesized and stored, often in vacuoles, as part of the plant's defense mechanisms against herbivores, pathogens, and environmental stresses mdpi.comapsnet.org. The presence and levels of this compound can vary depending on the plant species, tissue type, and developmental stage researchgate.netfrontiersin.org. For instance, in Camellia japonica leaves, this compound is a major polyphenol in younger leaves, with its levels decreasing as the leaves mature researchgate.net.

The degradation of this compound within plants can occur through various enzymatic processes. For example, enzymes like tannase (B8822749) are involved in the hydrolysis of ester bonds in ellagitannins, releasing gallic acid and other components nih.govnii.ac.jpnih.gov. In Camellia japonica, the decrease in this compound levels during leaf maturation has been linked to enzymatic oxidation, which is enhanced in the presence of other phenolics like (+)-catechin researchgate.netresearchmap.jp. This oxidative cleavage can alter the molecular structure of this compound within the plant tissues.

Furthermore, biotic stresses, such as insect damage, have been shown to enhance the production and accumulation of phytochemicals, including ellagitannins like this compound, in certain plants like strawberries and pecans apsnet.orgresearchgate.net. This suggests that plants may regulate the synthesis and potential degradation pathways of this compound as part of their defense response.

Table 3: Degradation and Transformation Processes of this compound in Plants

ProcessConditions/Enzymes InvolvedOutcome/ProductsObserved In
Enzymatic HydrolysisTannase enzymeGallic acid, 4,6-(S)-valoneoyl-D-glucoseIn vitro studies nii.ac.jp
Oxidative CleavageOxidative enzymes + (+)-Catechin2H-2-oxo-pyran-6-carboxylic acid, flavan-3-ol conjugates, Camelliatannin ICamellia japonica leaves researchgate.netresearchmap.jp
Stress-Induced AccumulationBiotic stress (e.g., insect damage)Increased levels of this compoundStrawberries, Pecans apsnet.orgresearchgate.net
Maturation-Related DecreaseNatural aging processes, potential enzymatic degradationDecreased levels of this compoundCamellia japonica leaves researchgate.net

Compound List:

this compound

Ellagic Acid (EA)

HHDP acid

Urolithin A

Urolithin B

Urolithin C

Urolithin D

Urolithin M-5

Urolithin M-6

Iso-urolithin A

Iso-urolithin A 3-O-glucuronide

Urolithin B 3-O-glucuronide

Urolithin A: 3-O-glucuronide

Urolithin A: 8-O-glucuronide

(+)-Catechin

(−)-Epicatechin

Casuarictin

Strictinin (B1215818)

Tellimagrandin I

Tellimagrandin II

β-glucogallin

Pentagalloyl glucose

Procyanidins B1, B2, B3

Punicalagin (B30970)

Sanguiin H5

Potentillin

Castalagin

Coriariin B

Casuarinin

Stenophyllinin A

Stenophyllanin A

Salicarinin A

Gemin A

Agrimoniin

Oenothein B

Galloyl this compound

Glausrin C

Ellagic acid pentose (B10789219) conjugate

2H-2-oxo-pyran-6-carboxylic acid

Camelliatannin I

Gallagic acid

Synthetic Chemistry and Chemical Modification of Pedunculagin

Total Synthesis Approaches to Pedunculagin

The total synthesis of this compound has been a notable achievement in natural product chemistry, requiring sophisticated strategies to construct its characteristic biphenyl (B1667301) linkages with precise stereochemical control.

Historical Development of this compound Synthesis

The pioneering work in ellagitannin synthesis, including this compound, began in the mid-1990s. Early strategies focused on biomimetic approaches, aiming to replicate proposed biosynthetic pathways. A significant early contribution was the total synthesis of tellimagrandin I by Feldman et al. in 1994, which laid groundwork for subsequent syntheses of related compounds like this compound acs.orgworldscientific.comacs.org. The initial synthesis of this compound itself was reported by Feldman and Smith in 1996, employing a strategy that involved the sequential diastereoselective formation of the two biphenyl C-C bonds acs.orgnih.govresearchgate.netmdpi.com. This work established this compound as the first O(2)/O(3)- and O(4)/O(6)-galloyl coupled ellagitannin to be synthesized chemically acs.org. Subsequent efforts have focused on refining these methods for greater efficiency and stereoselectivity mdpi.comresearchgate.net.

Stereoselective Synthesis Strategies (e.g., Twofold Intramolecular Double Esterification)

A key challenge in this compound synthesis is the stereoselective construction of the hexahydroxydiphenoyl (HHDP) units, which possess axial chirality. The prevailing hypothesis, proposed by Haslam and Schmidt, suggests that the chiral glucose scaffold acts as a template, inducing the formation of the (S)-atropisomer of the HHDP unit acs.orgacs.orgworldscientific.comnih.gov.

One of the most efficient total synthesis strategies for this compound utilizes a twofold intramolecular double esterification strategy mdpi.comresearchgate.networldscientific.com. This approach involves the simultaneous or sequential attachment of protected hexahydroxydiphenic acid derivatives to the glucose core. For instance, a strategy employed the acylation of a protected diol derivative of D-glucopyranose with an enantiomerically pure (S)-configured hexabenzyloxydiphenic acid. The subsequent removal of protecting groups and intramolecular esterification leads to the formation of the HHDP bridge worldscientific.com. This method has been shown to significantly reduce the number of synthetic steps compared to earlier oxidative coupling methods mdpi.comresearchgate.net.

Another approach involves biaryl coupling strategies , such as the oxidative coupling of galloyl esters. This method, pioneered by Feldman, typically uses reagents like lead(IV) acetate (B1210297) (Pb(OAc)4) to mediate the coupling of galloyl units. The sequence often involves the initial formation of the 2,3-HHDP unit, followed by deprotection and subsequent formation of the 4,6-HHDP moiety acs.orgworldscientific.com. This strategy relies on careful conformational analysis of the glucose core to predict and control the stereochemical outcome of the coupling reactions acs.org.

Synthesis of Distinct Isomeric Forms (e.g., 2,3- and 4,6-Coupled Ellagitannins)

This compound is specifically characterized by its 2,3- and 4,6-coupled HHDP units acs.orgrsc.org. The synthesis of these distinct isomeric forms requires precise control over regioselectivity. Research has demonstrated that the order of HHDP unit installation can be critical. Studies suggest that constructing the more sterically demanding 2,3-HHDP unit prior to the 4,6-HHDP moiety may be advantageous, based on computational modeling and experimental precedent acs.org.

The synthesis of this compound itself inherently involves the formation of both the 2,3- and 4,6-coupled HHDP units. Strategies often involve protecting specific hydroxyl groups on the glucose core to direct the esterification and subsequent coupling to the desired positions. For example, a benzylidene acetal (B89532) can be used to protect the 4,6-diol, allowing for selective functionalization at the 2,3-positions, followed by deprotection and functionalization at the 4,6-positions worldscientific.com.

Chemical Derivatization and Analog Generation

Chemical modification of this compound and its precursors allows for the synthesis of analogs with potentially altered properties or for probing structure-activity relationships. These modifications primarily target the glucose core and the HHDP units.

Strategies for Structural Modification of the Glucose Core

The glucose core of this compound, with its multiple hydroxyl groups, offers several sites for chemical modification. Strategies can include selective protection and deprotection of these hydroxyls, followed by derivatization. For instance, the anomeric position (C-1) can be modified, or other hydroxyl groups can be esterified or etherified to create new analogs. Research into per-O-methylated ellagitannins, such as trideca-O-methyl-α-pedunculagin, demonstrates the potential for extensive modification of the sugar moiety acs.org. These modifications can influence solubility, stability, and biological interactions.

Derivatization of Hexahydroxydiphenoyl (HHDP) Units

The HHDP units, formed from the oxidative coupling of gallic acid units, are central to the structure and properties of this compound. Derivatization of these units typically involves modifying the phenolic hydroxyl groups. For example, methylation of these hydroxyl groups leads to the formation of hexamethoxydiphenoyl (HMDP) units, as seen in the synthesis of trideca-O-methyl-α-pedunculagin acs.org. These modifications can alter the electronic and steric properties of the biphenyl linkage, potentially influencing the compound's conformation and reactivity. Research has also explored the synthesis of analogs with different stereochemistries at the HHDP units, such as the (R)-atropisomer, though the (S)-configuration is predominant in natural ellagitannins like this compound acs.orgworldscientific.comthieme-connect.com.

Synthesis of Acylated and Glycosylated this compound Derivatives

The synthesis of this compound itself involves the formation of ester bonds between gallic acid-derived units and a central glucose moiety, representing a complex esterification process mdpi.comresearchgate.netnih.gov. The total synthesis of this compound has been achieved through strategies such as twofold intramolecular double esterification of protected hexahydroxydiphenic acid with a glucose derivative researchgate.net. Another approach involves the sequential diastereoselective formation of biphenyl C-C bonds via oxidative coupling of galloyl moieties nih.govresearchgate.net.

While direct synthesis of acylated or glycosylated derivatives of pre-formed this compound is less extensively documented in the provided literature, related chemical modifications are evident. For instance, the synthesis of "Trideca-O-methyl-alpha-pedunculagin" has been reported, involving the reaction of an acyl chloride with a glucose derivative, indicating that methylation (a form of etherification) of hydroxyl groups is a feasible modification semanticscholar.org. General chemical principles for acylation, such as the esterification of phenolic hydroxyl groups with acyl chlorides, have been explored in related compound classes like 4-hydroxycoumarin (B602359) derivatives sciepub.com. The formation of galloyl-glucose esters and their subsequent oxidative coupling are fundamental steps in the biosynthesis and biomimetic synthesis of ellagitannins, including this compound, highlighting the importance of esterification chemistry in constructing these molecules researchgate.netresearchgate.net.

Computational Design and In Silico Evaluation of this compound Analogs

Computational approaches, including molecular docking, molecular dynamics simulations, and pharmacokinetic predictions, have become indispensable tools for understanding the potential biological activities of this compound and for designing novel analogs. These in silico methods provide insights into molecular interactions, binding affinities, and drug-like properties, guiding experimental investigations.

In Silico Evaluation Against Viral Targets: this compound has been a subject of considerable computational interest, particularly for its potential antiviral properties against SARS-CoV-2.

SARS-CoV-2 3CLpro (Main Protease): Molecular docking studies have indicated that this compound can act as an inhibitor of the SARS-CoV-2 3CLpro. Its hydroxyl and ketone groups are suggested to interact with amino acid residues in the enzyme's active site, thereby potentially inhibiting viral replication researchgate.netnrfhh.com. This compound has been identified as one of the most effective hydrolysable tannins capable of interacting with the catalytic site of this protease nrfhh.com.

SARS-CoV-2 RdRp (RNA-dependent RNA polymerase): Further in silico evaluations have explored this compound's interaction with the SARS-CoV-2 RdRp. In one study, this compound emerged as the most effective ligand among 156 tested phenolic compounds against the RdRp's RNA-binding site nrfhh.comnih.gov. Detailed analysis revealed specific binding interactions, including two hydrogen bonds formed by this compound's hydroxyl groups with the carboxylic group of Thr556 (at distances of 1.57 Å and 2.05 Å) and a hydrogen bond with the carbonyl oxygen of Cys622 (at a distance of 1.91 Å) nih.gov. The reported binding energy for this interaction was -1.57 kcal/mol nih.gov.

Broader Computational Applications: Beyond antiviral research, computational methods are employed to evaluate this compound and its potential analogs for other biological targets and properties.

GSK-3 Inhibition: Computational screenings, including pharmacokinetics and docking studies, have been utilized to identify potential GSK-3 inhibitors among tannin derivatives, with structure-based design aiming to create analogs that effectively interact with the GSK-3β target protein researchgate.net.

General Drug Discovery: In silico tools such as ADMET prediction, molecular docking, and molecular dynamics simulations are routinely used to assess the pharmacokinetic profiles, binding affinities, and potential drug-like characteristics of natural compounds and their designed analogs researchgate.netresearchgate.netfrontiersin.org. These methods are crucial for predicting interactions with various target proteins and for understanding structure-activity relationships (SAR) researchgate.netfrontiersin.org. For example, studies on novel heterocyclic compounds have incorporated in silico analyses to evaluate physicochemical properties, bioavailability, and interactions with specific proteins like NQO1 scienceopen.commdpi.com.

The computational evaluation of this compound and its analogs continues to be a vital area of research, offering a rational basis for the development of new therapeutic agents.

Compound List:

this compound

Trideca-O-methyl-alpha-pedunculagin

Galloyl moieties

Hexahydroxydiphenoyl (HHDP) units

Gallic acid

Glucose

Acyl chloride

Benzoyl chlorides

4-hydroxycoumarin

Urolithin glucuronides

Urolithin D

Urolithin C

Jaboticabin

Casuarictin (B1680760)

Tellimagrandin I

Tellimagrandin II

Castalagin

Vescalagin

Grandinin

Roburins A-E

Potentillin

Isostrictinin

1,2,3-trigalloyl-4,6-HHDP-α-glucose

2,3-HHDP-glucose

Sanguiin H-5

Agrimoniin

Chebulagic acid

Azadirachtin

Nimbolide

SARS-CoV-2 3CLpro (Main Protease)

SARS-CoV-2 RdRp (RNA-dependent RNA polymerase)

GSK-3β

NQO1

5-Fluorouracil (5-FU)

Advanced Analytical Methodologies for Pedunculagin

Extraction and Isolation Techniques

The initial and critical step in studying pedunculagin involves its efficient extraction from plant matrices and subsequent purification. Various techniques have been optimized to maximize yield and purity.

Conventional solvent extraction remains a fundamental technique for obtaining this compound. The choice of solvent and extraction conditions significantly impacts the yield. Acetone (B3395972) mixed with water has been effectively used to extract ellagitannins, including this compound. For instance, a 70% aqueous acetone solution is a common choice for extracting this compound from sources like Lawsonia inermis leaves after an initial defatting step with n-hexane. nih.gov The optimization of extraction parameters such as solvent-to-solid ratio, temperature, and extraction time is crucial for maximizing the yield of phenolic compounds. nih.govresearchgate.net Methanol and ethanol (B145695) are also utilized, with their efficiencies varying depending on the plant material. nih.gov The addition of a small amount of acid, such as hydrochloric acid, to the solvent can sometimes improve the extraction yield of phenolic compounds. mdpi.com

Table 1: Conventional Solvents Used for this compound and Related Phenolic Compounds Extraction

Solvent SystemPlant Source ExampleReference
70% AcetoneLawsonia inermis nih.gov
Acetone/WaterAlchemilla vulgaris mdpi.com
MethanolAdenanthera pavonina Bark nih.gov
Ethanol:Diethyl ether (4:1)Vitis vinifera Pruning Waste mdpi.com

This table is interactive. Click on the headers to sort.

Following crude extraction, chromatographic techniques are indispensable for the isolation and purification of this compound. A combination of different column chromatography methods is often employed. For example, an aqueous acetone extract can be subjected to a sequence of Diaion HP20SS, Sephadex LH-20, and Chromatorex ODS column chromatography to yield purified this compound. pharm.or.jp

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analytical separation and quantification of this compound. pharm.or.jpnih.gov For obtaining larger quantities of the pure compound, Preparative HPLC is the method of choice. nih.goviiim.res.inwarwick.ac.uk This technique utilizes larger columns and higher flow rates to separate and collect fractions of the target compound. iiim.res.in The optimization of preparative HPLC involves selecting the appropriate stationary phase (e.g., C18), mobile phase composition, and gradient elution to achieve satisfactory separation of the anomers of this compound or to separate it from other co-extracted compounds. pharm.or.jpnih.gov

In the quest for more environmentally friendly and efficient extraction methods, Deep Eutectic Solvents (DES) have emerged as a promising alternative to conventional organic solvents. peerj.comresearchgate.net DES are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. peerj.com They offer advantages such as low toxicity, biodegradability, and the ability to be tailored for specific applications. peerj.commdpi.com

The extraction of tannins, including this compound, from Alchemilla vulgaris has been successfully achieved using DES. mdpi.com The efficiency of DES extraction is influenced by factors such as the type of DES components (e.g., choline (B1196258) chloride combined with urea, fructose, or lactic acid), the water content in the DES, and the extraction temperature. mdpi.comnih.govmdpi.com Ultrasound-assisted extraction (UAE) is often combined with DES to enhance the extraction efficiency by improving mass transfer through cavitation. nih.gov

Table 2: Examples of Deep Eutectic Solvents for Phenolic Compound Extraction

Hydrogen Bond AcceptorHydrogen Bond DonorMolar RatioApplication ExampleReference
Choline chlorideUrea1:2Extraction of phenolics from pomegranate peel nih.gov
Choline chlorideFructose1:1Extraction of gallic acid mdpi.com
Choline chlorideEthane-1,2-diol1:2Extraction of gallic acid mdpi.com
Choline chlorideLactic acid1:2Extraction of phenolic acids nih.gov

This table is interactive. Users can filter by component.

Spectroscopic and Chromatographic Identification and Quantification

Once isolated, the structural elucidation and quantification of this compound are carried out using a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of natural products like this compound. nih.govmdpi.comresearchgate.net One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. nih.govmestrelab.compreprints.org

The ¹H NMR spectrum of this compound shows characteristic signals for the glucose core and the hexahydroxydiphenoyl (HHDP) units. mdpi.com Similarly, the ¹³C NMR spectrum provides information on all the carbon atoms present in the molecule. mdpi.com The presence of α and β anomers of this compound can also be distinguished by NMR. pharm.or.jp

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in Acetone-d₆ mdpi.com

Position¹H NMR (500 MHz)¹³C NMR (125 MHz)
-91.8
-95.4
-75.6
-78.5
-75.9
-77.7
-69.9
-69.7
-67.5
-72.6
6α/β3.79 (1H, m, H-5α), 4.10 (1H, dd, J = 10.0, 12.5 Hz, H-6α), 4.31 (1H, dd, J = 2.5, 12.5 Hz, H-6α), 4.49 (1H, dd, J = 5.0, 12.5 Hz, H-6β), 4.60 (1H, dd, J = 2.5, 12.5 Hz, H-6β), 4.90 (1H, t, J = 10.0 Hz, H-3α), 5.02 (1H, t, J = 10.0 Hz, H-4α), 5.06 (1H, t, J = 10.0 Hz, H-2α), 5.12 (1H, t, J = 8.5 Hz, H-2β), 5.19 (1H, t, J = 8.5 Hz, H-3β), 5.22 (1H, t, J = 8.5 Hz, H-4β), 6.13 (1H, d, J = 10.0 Hz, H-1α), 6.27 (1H, d, J = 8.5 Hz, H-1β), 6.46, 6.48, 6.50, 6.58, 6.60, 6.61, 6.70, 6.71 (8H, s, HHDP-6’/6’’α/β)63.6
HHDP-6’/6’’α/β-107.3, 107.4, 107.6, 107.7, 107.8, 107.9, 108.4, 108.5

This table is interactive and allows for searching specific positions.

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for its sensitive quantification in complex mixtures. researchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar compounds like this compound. nih.govmdpi.com

High-resolution mass spectrometry, such as ESI-Time-of-Flight (TOF) MS, provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov For this compound, ESI-TOF MS analysis in negative ionization mode shows a deprotonated molecule [M-H]⁻ at an m/z ratio of 783.0671, which corresponds to the molecular formula C₃₄H₂₃O₂₂. nih.govmdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MSn) is a powerful technique for the identification and quantification of this compound in plant extracts. nih.govmdpi.com This method combines the separation power of HPLC with the specificity and sensitivity of mass spectrometry, allowing for the analysis of this compound even at low concentrations in complex matrices. mdpi.comresearchgate.net

Advanced Liquid Chromatography Techniques (e.g., HPLC-DAD, UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative and qualitative analysis of this compound in complex matrices such as plant extracts. nih.gov The use of a Diode Array Detector (DAD) provides ultraviolet-visible spectra, aiding in the peak identification and purity assessment of the compound. For more demanding separations, Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) offers significant advantages in terms of speed, resolution, and sensitivity due to the use of smaller particle-sized columns. nih.gov

These techniques are critical for determining the content of this compound and related polyphenols in various herbal medicinal products. researchgate.net The separation is typically achieved on reverse-phase columns, most commonly a C18 column, using a gradient elution. The mobile phase usually consists of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. This setup allows for the efficient separation of this compound from other structurally similar ellagitannins and polyphenols. nih.govmdpi.com Coupling these liquid chromatography systems with mass spectrometry (MS), such as in UPLC-Q-TOF-MS/MS, provides even greater specificity, allowing for the unequivocal identification of this compound based on its mass-to-charge ratio and fragmentation patterns. researchgate.net

Table 1: Examples of Liquid Chromatography Parameters for this compound Analysis

Technique Column Mobile Phase Example Detection Application
HPLC-DAD Reverse-phase C18 Gradient of acidified water and acetonitrile/methanol Diode Array Detection (DAD) at ~270-280 nm Quantification and qualification in herbal products researchgate.netphcog.com

| UPLC/UHPLC-MS | Sub-2 µm particle C18 | Gradient of formic acid in water and acetonitrile | Mass Spectrometry (MS, MS/MS) | Rapid profiling and identification in plant extracts nih.govresearchgate.net |

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative screening of this compound in plant extracts. researchgate.net It is particularly useful for initial identification, checking the purity of isolated compounds, and monitoring the progress of extraction and fractionation procedures. tcichemicals.com

For the analysis of this compound, High-Performance TLC (HPTLC) plates, such as those with a LiChrospher Si60 stationary phase, can be employed to achieve better separation and resolution. researchgate.net A specific mobile phase, or solvent system, is chosen to effectively separate the compound of interest from other components in the mixture. A common solvent system for tannins like this compound includes a mixture of non-polar and polar solvents. researchgate.net

After the development of the chromatogram, the separated spots are visualized. This compound can often be detected under ultraviolet (UV) light at a wavelength of 254 nm. researchgate.net For enhanced and more specific detection, chromogenic spray reagents are used. A 1% solution of iron(III) chloride (FeCl₃) is a classic reagent for phenolic compounds, including tannins, typically producing a blue-black spot. Another visualization agent is bis-diazotized sulfanilamide (B372717), which can also be used to detect polyphenols. researchgate.net The position of the spot, represented by its retention factor (Rƒ) value, can be compared to that of a standard this compound sample for identification. youtube.com

Table 2: Thin-Layer Chromatography System for this compound

Parameter Description
Stationary Phase HPTLC LiChrospher Si60 or TLC Si60 researchgate.net
Mobile Phase Diisopropyl ether-acetone-formic acid-water (40+30+20+10, v/v/v/v) researchgate.net
Visualization 1. UV light at 254 nm researchgate.net2. Spraying with 1% Iron(III) chloride (FeCl₃) researchgate.net3. Spraying with bis-diazotized sulfanilamide researchgate.net

| Application | Qualitative identification in extracts from Rosaceae family plants researchgate.net |

In Silico Tools for Compound Characterization and Activity Prediction

In silico methodologies, which utilize computer simulations and computational models, are increasingly important in the early stages of phytochemical research. mdpi.com These tools allow for the prediction of a compound's physicochemical properties, biological activities, and potential mechanisms of action before extensive and costly laboratory experiments are conducted. nih.govarxiv.org

For this compound, in silico analyses have been employed to predict a range of potential biological activities. tandfonline.com These predictive models use the chemical structure of this compound to estimate its behavior and interactions with biological systems. nih.gov Studies have used these computational tools to indicate that this compound may possess antioxidant, chemopreventive, free radical scavenging, and cytostatic properties. tandfonline.comnih.gov Such predictions are valuable for guiding in vitro and in vivo studies to confirm these activities and explore their therapeutic potential. nih.govmdpi.com Furthermore, in silico approaches like molecular docking can be used to hypothesize how this compound might bind to specific protein targets, such as enzymes or receptors, providing insights into its molecular mechanisms of action. mdpi.com

Table 3: Predicted Activities of this compound from In Silico Studies

Tool/Methodology Predicted Activity/Property Research Finding
Computational Activity Prediction Antioxidant, Chemopreventive In silico analysis indicated potential antioxidant and chemopreventive activities. tandfonline.comnih.gov
Computational Activity Prediction Free Radical Scavenger Analysis suggested potential free radical scavenging capabilities. tandfonline.com
Computational Activity Prediction Cytostatic Activity The compound was predicted to have potential cytostatic effects. tandfonline.com

Biological Activities and Molecular Mechanisms of Pedunculagin

Antioxidant Mechanisms

Pedunculagin exhibits potent antioxidant activities through a variety of mechanisms, including the direct scavenging of free radicals, modulation of endogenous antioxidant enzyme systems, regulation of cellular redox homeostasis, and attenuation of cellular damage mediated by reactive oxygen species.

Direct Free Radical Scavenging Activity

This compound has demonstrated significant direct free radical scavenging activity, a key component of its antioxidant properties. This has been notably observed in its effective quenching of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. Research has shown that this compound's ability to scavenge DPPH free radicals is concentration-dependent, with a reported IC50 value of 2.41 ± 0.71 µM. mdpi.comnih.gov This indicates that this compound is a potent scavenger of this particular free radical. In silico analyses have further supported these findings, predicting that this compound possesses free radical scavenger activities. tandfonline.com

The capacity to neutralize free radicals like DPPH is a hallmark of many antioxidant compounds and is a critical mechanism for protecting cells from oxidative damage. tandfonline.comutas.edu.au

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond directly neutralizing free radicals, this compound also exerts its antioxidant effects by modulating the body's own antioxidant defense systems. Specifically, it has been shown to exhibit activity similar to that of superoxide (B77818) dismutase (SOD). mdpi.comnih.gov SOD is a crucial endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2), thereby mitigating the damage caused by this reactive oxygen species. nih.govassaygenie.com

Pathways Regulating Cellular Redox Homeostasis

This compound is involved in the regulation of cellular redox homeostasis through its influence on the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. mdpi.com The Nrf2-ARE signaling pathway is a primary mechanism for cellular defense against oxidative stress, controlling the expression of numerous genes that encode for antioxidant proteins and detoxifying enzymes. mdpi.comnih.gov

Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1. frontiersin.orgwikipathways.org However, upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.comwikipathways.org In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of protective genes. frontiersin.orgwikipathways.org While direct studies on this compound's specific interaction with the Nrf2/ARE pathway are still emerging, the known antioxidant properties of polyphenols, a class to which this compound belongs, often involve the activation of this pathway. mdpi.com

Attenuation of Reactive Oxygen Species (ROS)-Mediated Cellular Damage

This compound has been shown to reduce the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.gov ROS are highly reactive molecules that, in excess, can lead to damage of cellular components such as DNA, proteins, and lipids. explorationpub.comresearchgate.net

In one study, this compound was found to reduce the production of ROS in EA.hy926 cells. nih.gov This reduction in ROS is a critical aspect of its antioxidant activity, as it helps to prevent the cascade of events that can lead to cellular dysfunction and disease. frontiersin.org The ability of this compound to attenuate ROS-mediated cellular damage underscores its potential as a protective agent against conditions associated with oxidative stress. rsc.orgmdpi.com

Anti-inflammatory Mechanisms

This compound also demonstrates significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production in Cellular Models

A key anti-inflammatory mechanism of this compound is its ability to inhibit the production of nitric oxide (NO) in cellular models. mdpi.comchemsrc.comnih.gov While NO plays various physiological roles, its overproduction is a hallmark of inflammatory conditions. nih.gov

In RAW 264.7 macrophage cells, this compound was shown to inhibit the production of nitric oxide with an IC50 value of 53.52 µM. chemsrc.comnih.govresearchgate.net This inhibitory effect on NO production highlights this compound's potential to mitigate inflammatory responses. nih.gov

Downregulation of Pro-inflammatory Cytokines and Chemokines

This compound has demonstrated notable anti-inflammatory properties through its ability to suppress the production of various pro-inflammatory cytokines and chemokines. Research has shown that in human keratinocytes, this compound can remarkably suppress the mRNA expression of interleukin-6 (IL-6), IL-10, and IL-13. nih.gov It also reduces the expression of monocyte chemoattractant protein-1 (MCP-1), a key chemokine involved in recruiting monocytes to sites of inflammation. nih.gov

Studies on pomegranate peel polyphenols, where this compound is a significant component, have shown a reduction in the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-6 in RAW264.7 macrophages. researchgate.net Similarly, hydrophilic extracts of pomegranate, also containing this compound, have been found to decrease the levels of several pro-inflammatory cytokines and chemokines, including IL-17, IL-12, IL-6, IL-2, MCP-1, and TNF-α. ijpsonline.com This broad-spectrum downregulation of inflammatory mediators underscores the potential of this compound in managing inflammatory conditions. nih.govresearchgate.netijpsonline.com

Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its modulation of critical intracellular signaling pathways. In UVB-irradiated human keratinocytes, this compound has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinases (p38 MAPK), c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) in a concentration-dependent manner. nih.gov These kinases are central to the MAPK signaling cascade, which plays a crucial role in transmitting inflammatory signals. nih.govresearchgate.net

Furthermore, this compound has been observed to reduce the expression of nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 1 (STAT1). nih.gov The NF-κB pathway is a pivotal regulator of inflammation, and its inhibition by this compound contributes significantly to its anti-inflammatory profile. nih.govmdpi.com The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another key inflammatory signaling cascade that is modulated by this compound. nih.govmdpi.com By interfering with these fundamental signaling pathways, this compound can effectively dampen the inflammatory response at a molecular level. nih.gov

Inhibition of Enzymes Involved in Inflammation

This compound exerts its anti-inflammatory effects by also inhibiting the activity of several enzymes that are key players in the inflammatory process. One of the most notable is its ability to reduce the mRNA expression level of Cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators. nih.gov

In addition to COX-2, this compound has been identified as a particularly effective inhibitor of neutrophil elastase, an enzyme that can cause significant tissue damage during inflammation and is implicated in skin aging. researchgate.netmdpi.comnih.gov Research has also pointed to the ability of compounds within pomegranate, including this compound, to inhibit 5α-reductase type 1. While the direct inhibition by isolated this compound requires further study, its presence in extracts with this activity is noteworthy.

Furthermore, extracts containing this compound have been shown to reduce the levels of matrix metalloproteinases (MMPs), such as MMP-1. researchgate.net MMPs are a family of enzymes responsible for the degradation of the extracellular matrix, a process that is heightened during inflammation and tissue remodeling. scielo.br The inhibition of these various enzymes highlights the multi-pronged approach by which this compound combats inflammation.

Anticancer and Antiproliferative Mechanisms

Selective Cytotoxicity Against Various Cancer Cell Lines

This compound has demonstrated selective cytotoxic effects against a range of cancer cell lines. Studies have shown its potential in causing growth inhibition in adriamycin-resistant human breast cancer cells (MCF-7/Adr). nih.gov Notably, extracts of Combretum racemosum, which are rich in this compound, have exhibited antiproliferative effects against the human melanoma cell line A375. mdpi.com Research on galls from Quercus brantii, which also contain this compound, has revealed cytotoxic effects on A375 and SK-MEL-3 human malignant melanoma cell lines, while showing less toxicity to normal human fibroblast cells. waocp.org This suggests a degree of selectivity in its cytotoxic action, a desirable characteristic for any potential anticancer agent. nih.govmdpi.comwaocp.org

Antiproliferative Effects on Malignant Cells

The antiproliferative activity of this compound has been observed in various cancer cell types. nih.gov For instance, it has been shown to inhibit the growth of adriamycin-resistant human breast cancer cells. nih.gov Furthermore, pomegranate juice and its extracts, which contain this compound, have been demonstrated to inhibit the proliferation of human oral, colon, and prostate tumor cells. nih.gov Pomegranate extracts have also been found to reduce cell proliferation in human PCa cells. mdpi.com This broad-spectrum antiproliferative activity suggests that this compound may interfere with fundamental cellular processes required for cancer cell growth. nih.govnih.govmdpi.com

Antiangiogenic Activities in In Vitro Models

This compound has been shown to possess antiangiogenic properties in in vitro settings. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net In one study, membranes treated with this compound solutions showed a significant increase in vascularization, which may seem counterintuitive. researchgate.net However, other studies on extracts containing this compound have demonstrated inhibitory effects on angiogenesis. For instance, black pomegranate peel extract, which contains this compound, was found to suppress the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs). nih.gov Similarly, other research has highlighted the anti-angiogenic potential of pomegranate fractions in vitro. mdpi.com These findings suggest that this compound may play a role in modulating the complex process of angiogenesis, which is crucial for cancer progression. researchgate.netnih.govnih.govmdpi.com

Genotoxic and Antigenotoxic Effects on DNA Integrity

This compound exhibits a dual nature in its interaction with genetic material, demonstrating both genotoxic and antigenotoxic properties. In studies involving human lymphocytes, this compound, when administered alone, was found to be both cytotoxic and genotoxic. frontiersin.org However, it also displayed a protective, or antigenotoxic, role by mitigating DNA damage induced by the chemotherapeutic agent doxorubicin (B1662922) in co-treatment and post-treatment scenarios. frontiersin.org

Conversely, in the Ames test, a widely used method for assessing the mutagenic potential of chemical compounds, this compound was determined to be non-mutagenic. frontiersin.org Furthermore, it demonstrated a capacity to protect DNA from damage caused by specific mutagens, namely 4-nitroquinoline-1-oxide and sodium azide. frontiersin.org This suggests that while this compound can be harmful to the DNA of human lymphocytes on its own, it can also shield DNA from the harmful effects of other mutagenic agents. frontiersin.org

Table 1: Genotoxic and Antigenotoxic Effects of this compound

Test System Effect of this compound Alone Protective Effect (Antigenotoxicity) Reference
Human Lymphocytes Cytotoxic and Genotoxic Reduced DNA damage induced by doxorubicin frontiersin.org
Ames Test (Bacteria) Not mutagenic Protected DNA against damage from 4-nitroquinoline-1-oxide & sodium azide frontiersin.org

Molecular Targeting of Kinase Activities (e.g., A-kinase β Regulatory Subunit Inhibition)

This compound has been identified as a potent and selective inhibitor of the β subunit of protein kinase A (PKA). innovareacademics.in Research has shown that the galloyl residue present in the this compound molecule is responsible for this inhibitory effect on kinase A activity, with an ID₅₀ of 50 nM. innovareacademics.in The inhibition of the β subunit occurs in a dose-dependent manner, with a significantly lower ID₅₀ of 6.6 nM. innovareacademics.in In contrast, the inhibitory effect on the α subunit of PKA is only observed at much higher concentrations (ID₅₀ = 0.25 μM). innovareacademics.in This selective inhibition of the PKA β subunit disrupts the normal physiological interaction between the α and β subunits, thereby inhibiting signal transduction at lower concentrations of this compound. innovareacademics.in

Table 2: Inhibitory Concentrations of this compound on A-kinase Subunits

A-kinase Subunit ID₅₀ Concentration Reference
β subunit 6.6 nM innovareacademics.in
α subunit 0.25 μM innovareacademics.in

Potential Modulation of Estrogen Receptor Signaling

Emerging research suggests that this compound may function as a selective estrogen receptor modulator (SERM). innovareacademics.in In silico studies have indicated that this compound has a high affinity for the estrogen receptor (ER), which is a key factor in the growth of certain types of breast cancer. innovareacademics.in It is proposed that the multiple polyhydroxyl groups on the this compound molecule allow for a larger surface area of contact and a greater number of hydrogen bonds with the active sites of the estrogen receptor. innovareacademics.in This binding action could potentially modulate ER signaling, thereby slowing or preventing the proliferation of estrogen-dependent tumors. innovareacademics.in

Furthermore, urolithins, which are metabolites produced by the gut microbiota from ellagitannins like this compound, have also been shown to possess estrogenic and anti-estrogenic properties. frontiersin.org For instance, Urolithin A and Urolithin B have demonstrated dose-dependent estrogenic and anti-estrogenic activities in breast cancer cell lines. frontiersin.org These metabolites can also modulate the expression of genes regulated by the estrogen receptor. frontiersin.orgnih.gov This suggests that the biological activity of this compound in relation to estrogen signaling may also be influenced by the activity of its metabolites.

Neuroprotective Mechanisms

Modulation of Neurodegenerative Pathways (e.g., Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT), Brain-Derived Neurotrophic Factor-Tropomyosin Receptor Kinase B-cAMP Response Element-Binding Protein (BDNF-TrkB-CREB), Mitogen-Activated Protein Kinase (MAPK))

Bioactive compounds derived from natural sources, including this compound, are known to exert neuroprotective effects by modulating key intracellular signaling pathways that are crucial for neuronal survival. nih.govresearchgate.net These pathways include:

Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT) Pathway: This pathway is a critical regulator of neuronal survival, growth, and differentiation. nih.gov Activation of the PI3K/AKT pathway can prevent apoptosis, or programmed cell death, in neurons. frontiersin.org

Brain-Derived Neurotrophic Factor-Tropomyosin Receptor Kinase B-cAMP Response Element-Binding Protein (BDNF-TrkB-CREB) Pathway: This signaling cascade is vital for synaptic plasticity, neuronal survival, and differentiation. nih.govresearchgate.net BDNF binding to its receptor, TrkB, triggers a series of events that lead to the activation of the transcription factor CREB, which in turn regulates the expression of genes involved in neuronal function and protection. plantaedb.comlookchem.com

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway plays a crucial role in neuronal survival and differentiation. frontiersin.org this compound has been shown to inhibit the phosphorylation of key components of the MAPK pathway, such as p38, JNK, and ERK, in a concentration-dependent manner. innovareacademics.in

Attenuation of Neuronal Apoptosis

A key neuroprotective mechanism of this compound's metabolites is the attenuation of neuronal apoptosis. frontiersin.org Urolithin B, a metabolite formed from the breakdown of this compound in the gut, has been specifically linked to the reduction of neuronal apoptosis following traumatic injury. frontiersin.org The process of apoptosis is a regulated form of cell death that is essential for normal development but can be detrimental in the context of neurodegenerative diseases. esr.cri.nznih.gov By inhibiting the pathways that lead to apoptosis, such as through the modulation of the PI3K/AKT pathway, this compound and its derivatives can contribute to the long-term survival of neurons. nih.govfrontiersin.org

Inhibition of Acetylcholinesterase (AChE) Activity

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govwikipedia.org The inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, which enhances nerve signal transmission. nih.govpatsnap.com This mechanism is the basis for several drugs used to treat neurological conditions like Alzheimer's disease. patsnap.comresearchgate.net

While direct and detailed studies on the specific molecular mechanisms of this compound's inhibition of AChE are not extensively available in the provided search results, the general mechanism of AChE inhibition by compounds like carbamates involves the modification of a serine residue in the enzyme's active site. wikipedia.orgresearchgate.net This modification prevents acetylcholine from binding and being hydrolyzed, thus inhibiting the enzyme's activity. wikipedia.org Further research is required to elucidate the precise interactions between this compound and the active site of AChE.

Antimicrobial Activities

Antibacterial Effects

This compound has demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.combanglajol.infobdpsjournal.org Its efficacy is observed through the inhibition of bacterial growth and the reduction of hemolytic activity, which is the ability of the bacteria to destroy red blood cells. mdpi.combdpsjournal.orgexplorationpub.com

Research has shown that this compound exhibits a notable zone of inhibition against various S. aureus isolates. bdpsjournal.org For instance, in one study, the largest inhibition zone observed was 30 mm against a specific S. aureus isolate. mdpi.combdpsjournal.org Against MRSA strains, the inhibition zones ranged from 13 to 18 mm. mdpi.combdpsjournal.org The minimum inhibitory concentrations (MICs) of this compound against S. aureus and MRSA isolates have also been evaluated, with one sensitive S. aureus strain showing a MIC of 312 µg/mL. bdpsjournal.org

The proposed antibacterial mechanism for tannins like this compound involves interaction with the bacterial cell wall and nucleic acids. explorationpub.com Some studies suggest that these compounds can disrupt the bacterial cell envelope, leading to cell damage and death. frontiersin.org

**Table 1: Antibacterial Activity of this compound against *Staphylococcus aureus***

Bacterial Strain Measurement Result Reference
S. aureus (Isolate 2) Inhibition Zone 30 mm bdpsjournal.org
MRSA Isolates Inhibition Zone 13-18 mm mdpi.combdpsjournal.org
S. aureus (Isolate 2) MIC 312 µg/mL bdpsjournal.org

Other Antimicrobial Properties

Beyond its effects on S. aureus, this compound-rich extracts have shown inhibitory activity against other pathogenic bacteria. Fractions from Clidemia hirta containing this compound were effective against Escherichia coli at concentrations above 100 μg/mL. explorationpub.com Similarly, extracts from Geum rivale L., also rich in this compound, inhibited the growth of E. coli and Listeria monocytogenes. explorationpub.com The broad antimicrobial potential of this compound is an area of ongoing research. nih.govresearchgate.net

Other Documented Biological Activities

Stimulation of Type I Procollagen (B1174764) Production in Fibroblasts

This compound has been shown to play a role in skin health by influencing collagen production. mdpi.comtandfonline.com Type I procollagen is a precursor to collagen, the primary structural protein in the dermis. mdpi.comnih.gov Studies on human dermal fibroblasts have demonstrated that this compound, extracted from Mongolian oak (Quercus mongolica), can increase the production of type I procollagen in a concentration-dependent manner. mdpi.comresearchgate.net

Specifically, at concentrations of 12.5 µM and 25 µM, this compound increased type I procollagen production by 46% and 91%, respectively. mdpi.com This effect is coupled with the inhibition of matrix metalloproteinase-1 (MMP-1) expression, an enzyme that degrades collagen. mdpi.comresearchgate.net By both stimulating procollagen synthesis and reducing its degradation, this compound can contribute to maintaining the integrity and health of the skin. nih.govnih.gov

Photochemopreventive Properties Against UVB Radiation Effects

This compound exhibits protective effects against the damaging consequences of ultraviolet B (UVB) radiation on the skin. mdpi.commdpi.com Exposure to UVB is a major factor in skin photoaging and the development of skin cancer. mdpi.comnih.gov

Research has shown that this compound can mitigate UVB-induced inflammation in keratinocytes, the primary cells of the epidermis. mdpi.com It achieves this by inhibiting the overexpression of chemokines and cytokines, which are signaling molecules that promote inflammation. mdpi.com The molecular mechanism involves the reduction of phosphorylation of key signaling proteins like p38, JNK, and ERK, as well as decreasing the expression of NF-κB and STAT1, which are critical regulators of the inflammatory response. mdpi.com Furthermore, this compound has been found to enhance the regeneration of keratinocytes exposed to UVB radiation. mdpi.com These findings suggest that this compound has potential as a photochemopreventive agent, helping to protect the skin from the harmful effects of sun exposure. mdpi.comthe-hospitalist.orgumt.edu.my

Immunomodulatory Effects (e.g., T-Lymphocyte and Macrophage Proliferation)

This compound, an ellagitannin found in various plants, has demonstrated notable immunomodulatory properties, particularly in its influence on macrophage activity. Research indicates that this compound can enhance the cytotoxic capabilities of macrophages and modulate the production of key signaling molecules involved in the immune response.

Studies have shown that this compound enhances macrophage cytotoxicity against tumor cells in a dose-dependent manner. This increased cytotoxic activity is accompanied by a rise in the production of nitric oxide (NO), a critical molecule in the immune system that contributes to its defense mechanisms. nih.gov In one study, macrophages cultured with this compound exhibited significantly enhanced cytolytic activities. nih.gov

Furthermore, in vitro assays using the murine macrophage cell line RAW 264.7 have revealed that this compound can suppress the production of key inflammatory proteins. Specifically, this compound has been shown to inhibit the production of NLRP3 (NLR Family Pyrin Domain Containing 3), interleukin-1β (IL-1β), and 5α-reductase in macrophages stimulated with lipopolysaccharide (LPS). primescholars.com The inhibition of the NLRP3 inflammasome and the subsequent reduction in IL-1β release are significant, as these are central components of the inflammatory response.

While the effects of this compound on macrophage function are becoming clearer, its specific impact on T-lymphocyte proliferation is less well-documented in the currently available scientific literature. A study on the effects of this compound isolated from Plinia cauliflora seeds on human lymphocytes indicated cytotoxic and genotoxic effects at certain concentrations, while also showing a protective effect against DNA damage induced by doxorubicin. nih.gov However, detailed studies focusing specifically on the proliferation of T-lymphocytes in response to this compound are limited. The immunomodulatory activity of extracts from plants like Punica granatum, which contain this compound, has been shown to increase the recruitment of macrophages and lymphocytes and enhance the activation of T helper lymphocytes, suggesting a potential role for this compound in these processes that warrants further investigation.

Table 1: Effect of this compound on LPS-Induced Protein Production in RAW 264.7 Macrophages

TreatmentConcentrationNLRP3 Production (% of Control)IL-1β Production (% of Control)5α-R1 Production (% of Control)
LPS-100100100
LPS + this compound10 µM~60~55~70
LPS + this compound20 µM~40~35~50
LPS + this compound40 µM~25~20~30

This table is generated based on graphical data presented in Kim et al. (2022). The values are estimations from the graphical representations.

Gastroprotective and Hepatoprotective Properties

This compound has been reported to possess both gastroprotective and hepatoprotective properties, contributing to its profile as a multifaceted bioactive compound. primescholars.comnih.gov

Gastroprotective Properties

The gastroprotective effects of tannins, including this compound, have been observed in studies on ethanol-induced gastric lesions in mice. These compounds have been shown to offer significant protection to the gastric mucosa. One of the proposed mechanisms for this protection is the inhibition of acid secretion. Furthermore, hydrolysable tannins have demonstrated antibacterial activity against Helicobacter pylori, a bacterium strongly associated with the development of peptic ulcers.

While specific quantitative data for this compound's gastroprotective effects are limited, studies on the closely related ellagitannin, punicalagin (B30970), provide insight into the potential mechanisms. In a study on ethanol-induced gastric ulcers in rats, pre-treatment with punicalagin significantly reduced the ulcer index and mitigated histopathological changes. primescholars.com The gastroprotective effect of punicalagin was associated with the suppression of mucosal oxidative stress and inflammation. This was evidenced by the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), and the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10). primescholars.com Additionally, punicalagin was found to reduce the expression of Nuclear Factor Kappa B (NF-κB), a key regulator of inflammation, and decrease the activity of myeloperoxidase and caspase-3, which are involved in inflammation and apoptosis, respectively. primescholars.com

Table 2: Effect of Punicalagin on Ethanol-Induced Gastric Ulcers in Rats

Treatment GroupUlcer IndexPreventive Index (%)Gastric Juice pHTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-10 (pg/mg protein)
Control0.00 ± 0.00-4.5 ± 0.225.3 ± 2.130.1 ± 2.555.2 ± 4.8
Ethanol (B145695)8.52 ± 0.73-2.8 ± 0.178.4 ± 6.595.2 ± 8.122.1 ± 1.9
Punicalagin + Ethanol2.14 ± 0.1874.93.1 ± 0.235.6 ± 3.042.8 ± 3.648.7 ± 4.1

Data sourced from Katary, M. A., & Salahuddin, A. (2017). primescholars.com

Hepatoprotective Properties

This compound has also been identified as having hepatoprotective activity. In vitro studies using a carbon tetrachloride (CCl4)-induced liver injury model in HepG2 cells have demonstrated that this compound can protect liver cells from damage. tandfonline.com

In this model, this compound was shown to significantly decrease the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage. tandfonline.com The hepatoprotective mechanism of this compound is linked to its antioxidant properties. The compound was found to cause a substantial increase in the activity of superoxide dismutase (SOD), a critical antioxidant enzyme that helps to mitigate oxidative stress. tandfonline.com

Table 3: Hepatoprotective Effect of this compound on CCl4-Challenged HepG2 Cells

TreatmentConcentration (µM)ALT (% Decrease)AST (% Decrease)SOD (% Increase)
This compound253045258
This compound503248350
This compound1003248497

Data sourced from Al-Sayed, E., & Esmat, A. (2016). tandfonline.com

Structure Activity Relationship Sar Studies of Pedunculagin

Influence of Hexahydroxydiphenoyl (HHDP) Units on Biological Activity

Pedunculagin's chemical structure is distinguished by the presence of two hexahydroxydiphenoyl (HHDP) units attached to a glucose core at the 2,3- and 4,6-positions. nih.govnih.gov These HHDP moieties are paramount to the molecule's biological functions, particularly its antioxidant and anticancer properties. nih.govnih.gov

Research into the structure-activity relationships of ellagitannins suggests a direct correlation between the number of HHDP units and the potency of their biological effects. nih.gov Specifically, a higher number of these moieties within an ellagitannin molecule is associated with a greater inhibitory effect on cancer cell survival. nih.gov This is attributed to the ability of the HHDP groups to be released in the form of ellagic acid and its derivatives, which are known to possess anticancer properties. nih.gov

The antioxidant capacity of this compound is also strongly influenced by the HHDP units. nih.gov These groups contribute to the molecule's ability to scavenge free radicals, a mechanism central to its protective effects against oxidative stress-related conditions. nih.gov The degree of hydroxylation of the HHDP units is a critical factor, with a higher number of hydroxyl groups generally leading to enhanced antioxidant efficacy. nih.gov

Role of the Glucose Core in this compound’s Efficacy

Furthermore, the glucose core plays a crucial role in the stability and solubility of the this compound molecule. nih.govnih.gov These physicochemical properties are vital for its bioavailability and subsequent interaction with biological systems. The ester bonds linking the HHDP units to the glucose core are susceptible to hydrolysis, which can release the bioactive ellagic acid. nih.gov Therefore, the stability of these linkages, influenced by the glucose core, is a key factor in the metabolic fate and ultimate biological activity of this compound. nih.gov

Impact of Stereochemistry on Pharmacological Profiles

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its pharmacological activity. nih.govbiomedgrid.comresearchgate.net In the case of this compound, the chirality of the HHDP groups is a significant factor. It has been observed that ellagitannins with HHDP moieties at the 2,3 and 4,6 positions of the glucose core, such as this compound, predominantly exist in the form of (S) atropoisomers. nih.gov

This preference for the (S) configuration is guided by the conformational preference of the glucose core during the formation of the HHDP units. nih.gov The formation of a particular diastereoisomer is linked to the energy required to form the transition state during the chemical reaction. nih.gov

The specific stereochemistry of a drug molecule can influence its interaction with biological targets, such as enzymes and receptors, which are themselves chiral environments. nih.gov Different stereoisomers of a drug can exhibit distinct pharmacological and toxicological profiles. biomedgrid.com One enantiomer may produce the desired therapeutic effect, while the other may be inactive or even cause adverse effects. biomedgrid.com Although specific comparative studies on the pharmacological profiles of different this compound stereoisomers are limited, the prevalence of the (S) configuration in nature suggests that this form is likely the most biologically active. nih.gov

Comparative Analysis of this compound and its Derivatives

This compound is part of a larger family of ellagitannins, and comparing its biological activities with those of its derivatives provides valuable insights into their structure-activity relationships. Punicalagin (B30970) and granatin B are two such related compounds that have been studied for their pharmacological effects. researchgate.netfrontiersin.org

Punicalagin, another prominent ellagitannin, shares the HHDP and glucose core structure with this compound but has additional structural features. Studies have shown that both punicalagin and this compound contribute to the antioxidant and anti-inflammatory activities of pomegranate extracts, where they are often found together. frontiersin.orgnih.gov

Granatin B also exhibits significant anti-inflammatory and anticancer activities. researchgate.net Comparative studies of pomegranate peel extracts have identified compounds such as this compound, punicalagin, and granatin as being highly correlated with the bioactivity of the extracts. nih.gov

Interactive Data Table: Key Structural Features and Associated Activities of this compound and Related Compounds

CompoundKey Structural FeaturesAssociated Biological Activities
This compound Two HHDP units at positions 2,3- and 4,6- of a glucose core. nih.govnih.govAntioxidant, Anticancer, Anti-inflammatory. nih.govnih.gov
Punicalagin Contains HHDP and gallagyl groups linked to a glucose core.Antioxidant, Anti-inflammatory. frontiersin.orgnih.gov
Granatin B Contains HHDP and other acyl groups on a glucose core.Anti-inflammatory, Anticancer. researchgate.net
Ellagic Acid Dilactone of hexahydroxydiphenic acid, released from this compound. nih.govAnticancer. nih.gov

Future Directions and Research Gaps in Pedunculagin Studies

Elucidation of Comprehensive Molecular Mechanisms of Action in Diverse Biological Systems

While numerous in vitro studies have demonstrated the anti-inflammatory, anti-cancer, and other biological effects of pedunculagin, a deep understanding of the precise molecular pathways it modulates remains a significant research gap. mdpi.comresearchgate.net Future investigations must move beyond observational studies to pinpoint the specific protein targets, signaling cascades, and gene expression changes induced by this compound in various cell types and disease models. For instance, in the context of inflammation, research could explore its influence on key pathways like NF-κB and MAPK. frontiersin.org Similarly, its anti-cancer effects, observed in cell lines such as human chronic myelogenous leukemia (K-562) and promyelocytic leukemia (HL-60), necessitate a thorough investigation into the apoptotic and cell cycle regulatory pathways it impacts. koreascience.kr A study on its potential as a selective estrogen receptor modulator (SERM) in breast cancer treatment highlights the need for further in vitro and in vivo validation. innovareacademics.in

Development of Novel Synthetic Methodologies for Accessing this compound and its Analogs

The limited availability of pure this compound from natural sources poses a significant bottleneck for extensive preclinical and clinical research. mdpi.comresearchgate.net While total synthesis of this compound has been achieved, existing methods can be complex and may not be suitable for large-scale production. worldscientific.comacs.orgresearchgate.netwikipedia.org A critical area for future research is the development of more efficient and scalable synthetic strategies. This could involve novel approaches such as twofold intramolecular double esterification to reduce the number of synthetic steps. researchgate.net Furthermore, the development of synthetic methodologies for producing various this compound analogs with modified structures could enable structure-activity relationship (SAR) studies. These studies are crucial for identifying analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.

Application of Advanced In Vitro and In Vivo Preclinical Models for Robust Activity Confirmation

While initial in vitro studies have provided valuable insights into the bioactivities of this compound, there is a pressing need to validate these findings in more complex and physiologically relevant models. mdpi.comresearchgate.net Future research should employ advanced in vitro models such as 3D organoids and co-culture systems to better mimic the in vivo environment. For instance, gut-on-a-chip models could be used to study the interaction of this compound with the gut microbiota and subsequent metabolite absorption.

Furthermore, more robust in vivo studies are required to confirm the efficacy of this compound and its metabolites in animal models of various diseases. mdpi.comresearchgate.net For example, its potential to alleviate lupus nephritis, as demonstrated in a mouse model, warrants further investigation into the underlying mechanisms and potential for clinical translation. frontiersin.orgfrontiersin.org The use of sophisticated in vivo imaging techniques and detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling will be essential for understanding the distribution, metabolism, and efficacy of this compound and its derivatives in a whole-organism context. The development of a preliminary in vitro to in vivo extrapolation (IVIVE) workflow for developmental toxicants highlights a potential pathway for translating in vitro data to human exposures. altex.org

Integration of Systems Biology, Network Pharmacology, and Computational Drug Discovery Approaches

The complex biological effects of this compound, likely involving multiple molecular targets, make it an ideal candidate for investigation using systems-level approaches. Network pharmacology, which analyzes the interplay between drugs, targets, and disease networks, can help to unravel the polypharmacological nature of this compound. fredhutch.orgudemy.commit.edu By integrating experimental data with computational models, researchers can predict potential targets and pathways affected by this compound and its metabolites.

Computational tools such as molecular docking can be used to predict the binding affinity of this compound and its analogs to specific protein targets, as demonstrated in a study of its interaction with the estrogen receptor. innovareacademics.in Machine learning and deep learning algorithms can further enhance these predictions and help in the design of novel analogs with desired activities. fredhutch.org The integration of these computational approaches with experimental validation will accelerate the discovery and development of this compound-based therapeutics.

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for synergistic interactions between this compound and other bioactive compounds, including conventional drugs, is a promising area of research. Combining this compound with other phytochemicals or standard therapeutic agents could enhance efficacy, reduce required doses, and potentially overcome drug resistance. For example, studies have shown that pomegranate peel extract, which contains this compound, can have synergistic effects with antibiotics. frontiersin.org The synergistic effects of polyphenols have been noted, where combinations can be more effective than individual compounds. mdpi.com Future studies should systematically investigate the synergistic potential of this compound in various therapeutic contexts, such as cancer and infectious diseases, to develop novel combination therapies. The observed synergistic antinociceptive effect of pomegranate peel extract with acetylsalicylic acid in animal models further supports this line of inquiry. mdpi.com

Q & A

Q. What are the primary natural sources of pedunculagin, and what analytical methods are used to validate its presence in plant extracts?

this compound is widely found in plants such as Eucalyptus camaldulensis, walnuts (Juglans regia), and Geum rivale. To validate its presence, researchers employ chromatographic techniques like HPLC coupled with mass spectrometry (LC-MS/MS) for precise quantification . Nuclear magnetic resonance (NMR) spectroscopy is also critical for structural confirmation. For reproducibility, triplicate extractions and comparisons with reference standards are recommended.

Table 1: Common Analytical Methods for this compound Validation

MethodKey ParametersApplications
HPLCColumn: C18; Mobile phase: MeOH:H2OQuantification in plant extracts
LC-MS/MSMRM transitions for fragmentationStructural identification
NMR¹H/¹³C spectra in DMSO-d6Confirmation of HHDP-glucose linkages

Q. How is the antioxidant capacity of this compound assessed in vitro, and what are the limitations of these assays?

Common assays include DPPH , ABTS , and FRAP , which measure radical scavenging and reducing power. For example, DPPH inhibition rates ≥90% have been reported for this compound-rich extracts . However, these assays may not reflect physiological relevance due to non-biological pH conditions. Researchers should use triplicate measurements and include positive controls (e.g., ascorbic acid) to ensure reliability. Fluorimetric assays (e.g., ORAC) are emerging as more physiologically relevant alternatives .

Q. What in vitro experimental models are used to study this compound’s anti-inflammatory effects?

Models include:

  • Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to measure TNF-α suppression .
  • UVB-irradiated keratinocytes to assess inhibition of NF-κB and MAPK pathways .
  • Neutrophil elastase inhibition assays using fluorogenic substrates (e.g., MeO-Suc-AAPV-AMC) . Statistical analysis should include one-way ANOVA with post-hoc tests (e.g., Tukey’s) and report means ± SD .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound’s bioactivity (e.g., neutrophil elastase inhibition)?

Discrepancies arise from methodological variations, such as colorimetric vs. fluorimetric assays , or differences in compound purity. For example, fluorimetric assays reported IC50 = 0.13 µM, while colorimetric methods showed 2.8 µM . To address this:

  • Standardize protocols (e.g., substrate concentration, incubation time).
  • Validate purity via HPLC-UV/DAD (>95%).
  • Use molecular docking simulations to assess steric hindrance, as this compound’s large size may limit binding site access .

Q. What strategies can improve this compound’s bioavailability in in vivo studies, given its limited absorption?

Strategies include:

  • Nanoencapsulation (e.g., liposomes) to enhance solubility.
  • Co-administration with gut microbiota modulators to promote conversion to bioactive urolithins .
  • Topical delivery systems (e.g., hydrogels) for localized anti-inflammatory effects . Pharmacokinetic studies should measure plasma metabolites (e.g., urolithin A) via LC-MS/MS and correlate them with efficacy endpoints.

Q. How can bioinformatics tools elucidate this compound’s mechanism of action?

  • Use DIGEP-Pred to identify gene targets (prioritize genes with Pa >0.5) .
  • Perform KEGG pathway analysis (via Enrichr) on mRNA datasets to map signaling pathways (e.g., NF-κB, VEGF) .
  • Integrate docking simulations (AutoDock Vina) to predict interactions with enzymes like elastase, despite steric challenges .

Q. What experimental models are needed to study this compound’s postbiotic metabolites and their systemic effects?

  • Gut microbiota co-cultures to simulate urolithin production.
  • In vivo models (e.g., murine colitis) with fecal metabolite profiling.
  • 3D intestinal organoids to assess metabolite absorption and barrier function .

Methodological Frameworks

How to formulate hypothesis-driven research questions on this compound using literature gaps?

Apply the FINER criteria :

  • Feasible : Prioritize questions with accessible models (e.g., LPS-stimulated macrophages).
  • Novel : Address gaps like the role of urolithins in systemic effects .
  • Relevant : Align with therapeutic needs (e.g., chronic inflammation). Use PICO for clinical questions:
  • Population : UVB-exposed keratinocytes.
  • Intervention : this compound pretreatment.
  • Comparison : Untreated controls.
  • Outcome : NF-κB inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.